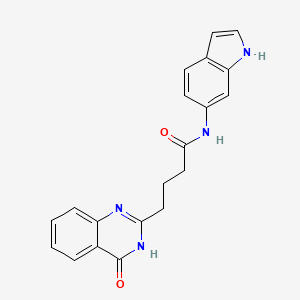![molecular formula C19H21BrN4OS B10863449 N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10863449.png)
N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide is a complex organic compound that features a bromophenyl group, a piperazine ring, and a phenylcarbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the intermediate with 1-chloro-2-(phenylcarbamothioyl)ethane under basic conditions.
Final Coupling: The final product is obtained by coupling the piperazine derivative with the bromophenyl intermediate under appropriate conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a corresponding amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the piperazine ring can facilitate binding to these targets, while the phenylcarbamothioyl moiety may modulate the compound’s activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the piperazine and phenylcarbamothioyl groups, making it less complex.
N-(4-phenylcarbamothioyl)piperazine: Contains the piperazine and phenylcarbamothioyl groups but lacks the bromophenyl group.
N-(4-chlorophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom can influence its electronic properties and interactions with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
Molecular Formula |
C19H21BrN4OS |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H21BrN4OS/c20-15-6-8-17(9-7-15)21-18(25)14-23-10-12-24(13-11-23)19(26)22-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,25)(H,22,26) |
InChI Key |
SNIKBKQDNWZUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863375.png)
![4-[(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B10863380.png)
![Ethyl [(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B10863381.png)
![11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863388.png)
![Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10863396.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10863410.png)
![Methyl 7-(3-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10863411.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B10863419.png)
![Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B10863426.png)
![Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-3,3,3-trifluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propanoate](/img/structure/B10863429.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10863433.png)
![methyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10863441.png)
![1-(2,4-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10863443.png)
